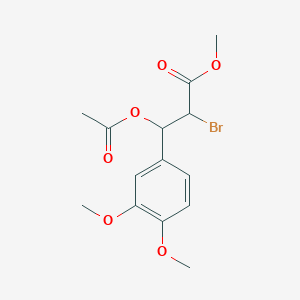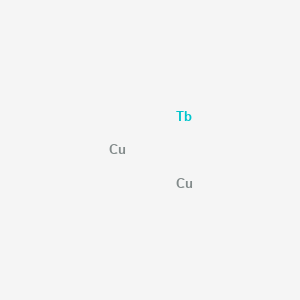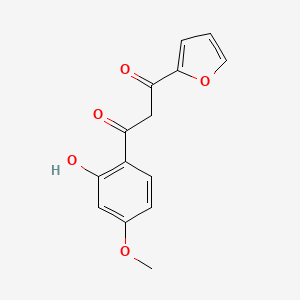
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is an organic compound that features both furan and phenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with furan and a substituted benzaldehyde.
Condensation Reaction: The furan ring is coupled with the benzaldehyde derivative through a condensation reaction, often using a base catalyst such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methoxy groups.
1-(Thiophen-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is unique due to the presence of both furan and phenyl groups, along with hydroxy and methoxy substituents, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
6344-89-4 |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C14H12O5/c1-18-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-19-14/h2-7,15H,8H2,1H3 |
Clave InChI |
WFGCQSISQODKGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



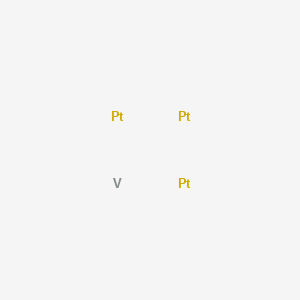
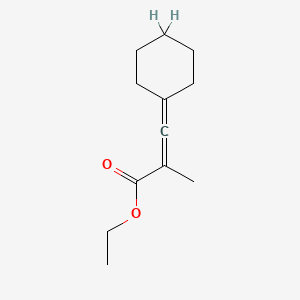

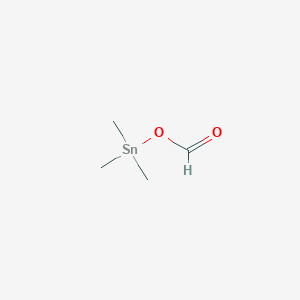
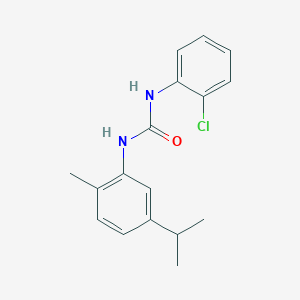

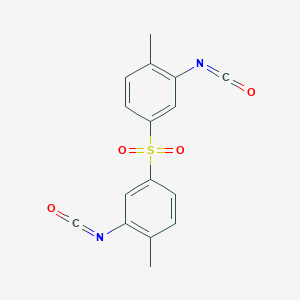
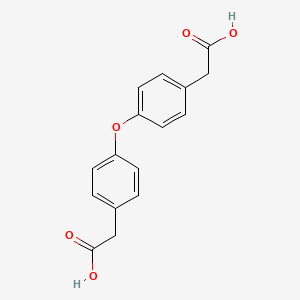
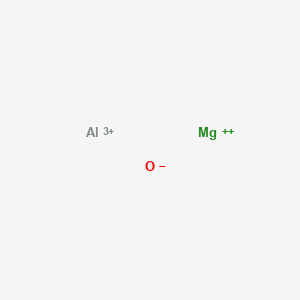
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
